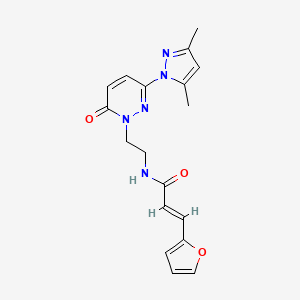
(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide , a derivative of pyrazole and furan, has shown promising biological activities in various studies. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C16H19N5O2
- Molar Mass : 313.36 g/mol
- CAS Number : Not explicitly listed in the sources, but related compounds have been cataloged.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring, followed by acylation and coupling reactions with furan and pyridazine derivatives. The one-pot synthesis methods have been explored to enhance yield and efficiency, as reported in recent studies focusing on pyrazole derivatives .
Anticancer Activity
Recent evaluations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that derivatives containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 5.35 μM against liver carcinoma cells and 8.74 μM against lung carcinoma cells, indicating potent activity compared to standard chemotherapeutics like cisplatin .
The biological activity is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels may contribute to oxidative stress in cancer cells, promoting cell death.
- Targeting Specific Pathways : Some studies suggest that pyrazole derivatives may inhibit key signaling pathways involved in tumor growth and metastasis.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound of interest, using MTT assays on A549 (lung cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with the furan moiety exhibited enhanced activity due to increased lipophilicity and better membrane permeability .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of similar compounds, revealing that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For example, substituents at the 3-position were critical for enhancing anticancer properties while maintaining low toxicity towards normal cells .
Comparative Table of Biological Activities
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.35 | Apoptosis induction |
| Compound B | HepG2 | 8.74 | ROS generation |
| Our Compound | Various | TBD | TBD |
Eigenschaften
IUPAC Name |
(E)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-13-12-14(2)23(20-13)16-6-8-18(25)22(21-16)10-9-19-17(24)7-5-15-4-3-11-26-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,24)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJCKHADOSFONK-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














